N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride
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Overview
Description
N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, an oxopropane moiety, and a hydrazonoyl chloride functional group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds, such as n-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been studied for their antimicrobial and antiproliferative activities . These compounds have shown promising activity against bacterial (both Gram-positive and Gram-negative) and fungal species, as well as against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
Similar compounds have been evaluated for their in vitro antimicrobial activity and anticancer activity . Molecular docking studies have been carried out to study the binding mode of these active compounds with their receptors .
Biochemical Pathways
Similar compounds have been shown to exhibit antimicrobial activity by potentially blocking the biosynthesis of certain bacterial lipids .
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride typically involves the reaction of 4-bromoaniline with acetyl chloride to form an intermediate, which is then reacted with hydrazine to yield the final product. The reaction conditions often require the use of dry solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Condensation Reactions: The hydrazonoyl chloride group can participate in condensation reactions with amines or alcohols to form hydrazones or hydrazides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Sodium iodide or potassium fluoride for substitution reactions.
- Amines or alcohols for condensation reactions.
- Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions include substituted bromophenyl derivatives, hydrazones, hydrazides, and various oxidized or reduced forms of the compound .
Scientific Research Applications
N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride include:
- N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
- N-(4-bromophenyl)sulfonylbenzoyl-L-valine
- N-(4-bromophenyl)furan-2-carboxamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
(1Z)-N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClN2O/c1-6(14)9(11)13-12-8-4-2-7(10)3-5-8/h2-5,12H,1H3/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZABGDOPMGFMU-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NNC1=CC=C(C=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=N/NC1=CC=C(C=C1)Br)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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